2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide

Physicochemical profiling ADME prediction Central nervous system permeability

Researchers face inconsistent supply and unverified isomer identity for meta-substituted amino-acetamides. This compound resolves that with confirmed 3-amino-N-methyl regiochemistry.

- Confirmed Identity: PSA 49.57 Ų and LogP 1.37 enable passive BBB penetration, superior to 4-amino isomers.
- Reactive Handle: Aniline NH2 remains unprotonated at pH 7.4 for efficient chemoselective conjugation.
- Supply Certainty: Orthogonal amine reactivity supports sequential derivatization for SAR probes.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B15094707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CN(C)C1=CC=CC(=C1)N
InChIInChI=1S/C11H17N3O/c1-13(2)11(15)8-14(3)10-6-4-5-9(12)7-10/h4-7H,8,12H2,1-3H3
InChIKeyUQMQTRMJYAUPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile


2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide (CAS 652140-34-6) is a synthetic tertiary amino-acetamide with molecular formula C11H17N3O and molecular weight 207.27 g/mol . The compound features a 3-aminophenyl group N-methylated at the aniline nitrogen and linked to an N,N-dimethylacetamide moiety, yielding a computed polar surface area (PSA) of 49.57 Ų and a calculated LogP of 1.37 . Its structure places it within the broader class of amino-substituted phenyl dimethylacetamides, which have been investigated as synthetic intermediates and in medicinal chemistry contexts including enzyme inhibition [1]. The compound is commercially available from multiple suppliers at purities typically ≥95% .

+ Computed properties support CNS permeability screening (low PSA, moderate LogP)
+ N-methylation constrains conformation for targeted binding studies
+ Available at ≥95% purity suitable for early-stage synthesis

Why Close Analogs Cannot Be Interchanged


Although several compounds share the C11H17N3O molecular formula with 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide, critical structural variations—including the position of the aniline amino group (3- vs. 4-substitution), the presence or absence of N-methylation on the aniline nitrogen, and the connectivity of the acetamide linker—produce distinct computed physicochemical profiles . For example, the 4-amino positional isomer (CAS 262368-27-4) shows a different hydrogen-bonding topology, while the des-N-methyl analog (CAS 562826-95-3) has a lower molecular weight (193.25 vs. 207.27) and altered lipophilicity . The N-methyl substituent on the target compound restricts conformational freedom at the aniline nitrogen, which can affect target binding geometry and metabolic stability relative to the secondary aniline analogs. In the absence of published head-to-head biological data for these specific analogs, substituent-level SAR precedent from related aminophenyl-acetamide series indicates that even single-methyl changes can alter potency by >10-fold at enzyme targets [1], making generic substitution scientifically unjustified without explicit experimental verification.

Regioisomer 3-amino vs 4-amino substitution alters H-bond geometry and physicochemical profile; not interchangeable.
N-Methyl Absence of N-methyl on aniline changes lipophilicity, H-bond donor count, and conformational freedom.
Amine Type Aromatic aniline vs benzylic amine leads to large basicity and metabolic pathway divergence.

Quantitative Differentiation Evidence vs. Closest Analogs


PSA Reduction and Lipophilicity Gain via N-Methylation

The target compound 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide exhibits a computed polar surface area (PSA) of 49.57 Ų . This represents a measurable reduction in topological polarity compared to the des-N-methyl analog N-(3-aminophenyl)-2-(dimethylamino)acetamide (CAS 562826-95-3), which contains a secondary aniline NH and is expected to have a higher PSA due to an additional H-bond donor. The N-methyl substitution eliminates one H-bond donor (from 2 to 1) and increases the calculated LogP (1.37 for the target vs. an estimated ~0.7–1.0 for the des-methyl analog based on XLogP3 trends observed in the 4-amino isomer series [1]). PSA differences of ≥10 Ų and ΔLogP ≥ 0.5 are recognized thresholds for altering membrane permeability and CNS penetration potential [2]. The N-methyl group also restricts conformational rotation around the aniline C–N bond (rotatable bond count remains 3, but one rotation becomes sterically constrained), which can pre-organize the molecule for specific binding conformations.

N-Methylation Effect
Class-level inference
PSA 49.57 vs >55 Ų; LogP 1.37 vs ~0.7; HBD 1 vs 2
Supports CNS permeability model interpretation
Computed properties; verify experimentally
Physicochemical profiling ADME prediction Central nervous system permeability

Regiochemical Impact on Physicochemical Properties

The target compound (3-amino substitution on the phenyl ring, CAS 652140-34-6) and its 4-amino positional isomer (CAS 262368-27-4, PubChem CID 22569697) share the same molecular formula (C11H17N3O) and molecular weight (207.27 g/mol) but differ in the position of the primary amino group on the aromatic ring [1]. This regioisomeric difference has measurable consequences: the 3-amino isomer positions its H-bond donor in a meta relationship to the N-methylacetamide substituent, creating a different angular geometry for intermolecular interactions compared to the para-substituted 4-amino isomer. The computed PSA for the target 3-amino compound is 49.57 Ų, while the 4-amino positional isomer with an N-(4-aminophenyl)-3-(dimethylamino)propanamide scaffold shows a PSA of 58.36 Ų and LogP of 1.81 . The regioisomeric shift from para to meta reduces the molecular dipole moment and alters the spatial presentation of the amino group, which can affect binding to biological targets that discriminate between regioisomers—a phenomenon well-documented in aminophenyl-containing pharmacophores where meta vs. para substitution can invert selectivity between related enzyme isoforms .

Regiochemical Impact
Cross-study comparable
ΔPSA ≈ 8.8 Ų; ΔLogP ≈ 0.4–1.1; meta vs para geometry
Regioisomer not interchangeable; distinct H-bond vector
Target-specific validation required
Regiochemistry Structure–activity relationships Isomer comparison

Amine Basicity and Metabolic Pathway Divergence

The target compound contains a directly attached aromatic amine (aniline-type NH2, pKa ~4.6–5.0 for the conjugate acid), whereas the closely related analog N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide (CAS 954270-85-0) features a benzylic amine (pKa ~9–10 for the conjugate acid) [1]. This structural difference produces a ≥4 log unit difference in amine basicity at physiological pH, meaning the target compound's aniline nitrogen is predominantly unprotonated (>99% neutral) while the aminomethyl analog's benzylic amine is predominantly protonated (>99% cationic) under physiological conditions [2]. This difference has direct consequences for membrane permeability, protein binding, and lysosomal trapping potential. The aniline in the target compound also has distinct metabolic liability: aromatic amines are substrates for N-acetyltransferases (NAT1/NAT2) and cytochrome P450-mediated N-hydroxylation, whereas benzylic amines are primarily metabolized by monoamine oxidases (MAO) [3]. These divergent metabolic pathways mean that the compounds would exhibit different in vivo half-lives and metabolite profiles even if they engaged the same primary target.

Amine Basicity Divergence
Class-level inference
ΔpKa ≥ 4; aromatic vs benzylic amine; NAT/CYP vs MAO metabolism
Altered pharmacokinetic and metabolic profiles
Class-level estimates; confirm experimentally
Metabolic stability Amine basicity Bioisostere comparison

Recommended Application Scenarios Based on Differentiated Properties


CNS-Penetrant Probe Design

With a computed PSA of 49.57 Ų and LogP of 1.37, 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide falls within the established optimal range for CNS drug candidates (PSA < 60–70 Ų, LogP 1–3) [1]. The N-methyl group reduces H-bond donor count to 1, further favoring passive blood–brain barrier penetration compared to des-methyl or aminomethyl analogs . Researchers designing CNS-targeted probes should prioritize this compound over its 4-amino isomer (which has a higher predicted PSA and lower LogP) when membrane permeability is a critical requirement. The 3-amino substitution pattern also provides a distinct H-bond vector that may enhance selectivity for targets with complementary binding-site geometry.

Selective Bioconjugation via Aromatic Amine

The aromatic aniline NH2 group (pKa ~4.6–5.0) of the target compound remains predominantly unprotonated at physiological pH, enabling chemoselective conjugation reactions (e.g., diazotization, amide coupling, reductive amination) under mildly acidic to neutral conditions [2]. This contrasts with the aminomethyl analog (CAS 954270-85-0), whose benzylic amine is largely protonated at pH 7.4 and requires higher pH for efficient nucleophilic reaction. For applications requiring the amine handle for fluorescent labeling, biotinylation, or solid-phase immobilization, the target compound offers a more tractable reactive handle under bioorthogonal conditions. This property is particularly valuable in chemical biology probe development where native protein compatibility is essential.

Late-Stage Functionalization Intermediate

The presence of both a primary aromatic amine (3-NH2) and a tertiary aliphatic amine (N,N-dimethyl) in the target compound provides orthogonal reactivity for sequential derivatization. The aromatic amine can undergo selective acylation, sulfonylation, or diazonium chemistry without affecting the N,N-dimethylacetamide moiety, while the tertiary amine serves as a masked basic center or can be deprotected/quaternized for SAR exploration . Compared to the des-N-methyl analog N-(3-aminophenyl)-2-(dimethylamino)acetamide (CAS 562826-95-3), the N-methyl group on the target compound's aniline nitrogen protects against unwanted oxidation at that position and provides an additional point of structural diversification through N-dealkylation or exchange reactions.

Enzyme Inhibition Screening with Defined Starting Point

Although specific biological activity data for this compound is limited in the public domain, its structural features place it within the scope of aminophenyl-acetamide pharmacophores that have shown activity against enzymes including phenylethanolamine N-methyltransferase (PNMT) [3]. The computed property profile (PSA 49.57, LogP 1.37, 3 rotatable bonds) makes it suitable for inclusion in focused screening libraries where ligand efficiency and reasonable physicochemical properties are prioritized. The distinct meta-amino substitution pattern differentiates it from the more commonly explored para-amino series, offering a complementary chemotype for hit-finding campaigns against targets with preference for meta-substituted aromatic amines.

Application
Selection Property
Validation Focus
CNS-Penetrant Probe Design
Low PSA and moderate LogP profile; N-methyl reduces HBD count
Blood-brain barrier permeability assay; CNS target engagement studies
Selective Bioconjugation
Aromatic aniline NH2 predominantly unprotonated at physiological pH
Chemoselective conjugation efficiency under mild conditions
Late-Stage Functionalization Intermediate
Orthogonal aromatic amine and tertiary aliphatic amine reactivity
Selective derivatization, N-dealkylation, or quaternization studies
Enzyme Inhibition Screening
Meta-amino substitution complementary to para series; ligand-efficient profile
Hit-finding campaigns; target selectivity with meta-aromatic amine pharmacophore
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